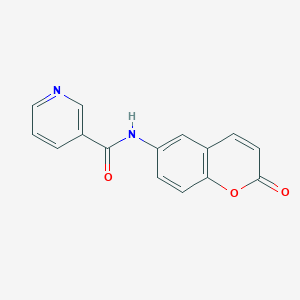

N-(2-oxo-2H-chromen-6-yl)nicotinamide

Description

N-(2-oxo-2H-chromen-6-yl)nicotinamide is a synthetic coumarin derivative featuring a nicotinamide moiety attached to the 6-position of the coumarin core. Coumarins are naturally occurring or synthetic heterocyclic compounds with a 2H-chromen-2-one skeleton, renowned for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties . The incorporation of nicotinamide (a form of vitamin B3) into the coumarin framework aims to enhance bioactivity, particularly in targeting enzymes like bromodomain-containing protein 4 (BRD4) or modulating NAD+-dependent pathways .

Properties

IUPAC Name |

N-(2-oxochromen-6-yl)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N2O3/c18-14-6-3-10-8-12(4-5-13(10)20-14)17-15(19)11-2-1-7-16-9-11/h1-9H,(H,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNPGPGOQDGBLDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)NC2=CC3=C(C=C2)OC(=O)C=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

The following analysis compares N-(2-oxo-2H-chromen-6-yl)nicotinamide with structurally related coumarin derivatives, focusing on synthesis, spectroscopic properties, and inferred bioactivities.

Structural and Functional Group Variations

Key Observations :

- Nicotinamide vs. Sulfonamide: The nicotinamide group introduces a pyridine ring, which may improve membrane permeability compared to bulkier sulfonamide substituents.

- Methoxy and tert-Butyl Modifications : Electron-donating groups (e.g., methoxy in compound 7 ) enhance solubility and metabolic stability, whereas tert-butyl groups (compound 8 ) increase steric bulk, possibly affecting target binding .

Spectroscopic Characterization

- NMR Signatures :

- Mass Spectrometry :

Analytical Detection

- UPLC-MS/MS : Nicotinamide derivatives can be quantified using methods optimized for similar compounds, with detection limits of 0.075–0.600 μg/mL and recovery rates >84% . Sulfonamides and formimidates require tailored gradients due to polarity differences.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.